molecular formula C15H18N6O3S B2901414 5-Yl)-[1,2,3]triazol-1-yl]-ethyl}- CAS No. 2109164-56-7

5-Yl)-[1,2,3]triazol-1-yl]-ethyl}-

Cat. No.: B2901414
CAS No.: 2109164-56-7
M. Wt: 362.41
InChI Key: PCUHIUYVNZAALU-UHFFFAOYSA-N
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Description

The compound “5-Yl)-[1,2,3]triazol-1-yl]-ethyl}-” is a derivative of the 1,2,3-triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and catalysis. The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Yl)-[1,2,3]triazol-1-yl]-ethyl}- typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The reaction conditions often involve the use of copper(I) catalysts, such as copper(I) iodide, in the presence of a base like sodium ascorbate. The reaction is usually carried out in a solvent such as dimethyl sulfoxide or water at room temperature.

Industrial Production Methods

In an industrial setting, the production of 5-Yl)-[1,2,3]triazol-1-yl]-ethyl}- can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced triazole derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, dichloromethane.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted triazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, 5-Yl)-[1,2,3]triazol-1-yl]-ethyl}- is used as a building block for the synthesis of more complex molecules. Its unique reactivity and stability make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential antimicrobial, antifungal, and antiviral activities. It has shown promise in inhibiting the growth of various pathogens, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of 1,2,3-triazoles are explored for their potential use as drugs for treating diseases such as cancer, cardiovascular disorders, and neurological conditions. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug design.

Industry

In the industrial sector, 5-Yl)-[1,2,3]triazol-1-yl]-ethyl}- is used in the development of new materials, such as polymers and coatings, due to its chemical stability and versatility. It is also employed in catalysis, where it serves as a ligand for metal catalysts in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: Another triazole derivative with similar biological activities but differing in the position of nitrogen atoms in the ring.

    Tetrazole: A four-nitrogen heterocycle with comparable chemical properties but distinct reactivity and applications.

    Imidazole: A five-membered ring with two nitrogen atoms, used in various biological and chemical contexts.

Uniqueness

The uniqueness of 5-Yl)-[1,2,3]triazol-1-yl]-ethyl}- lies in its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

tert-butyl N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O3S/c1-15(2,3)23-14(22)16-6-7-21-9-10(18-20-21)13-17-12(19-24-13)11-5-4-8-25-11/h4-5,8-9H,6-7H2,1-3H3,(H,16,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUHIUYVNZAALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=C(N=N1)C2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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